molecular formula C10H15NO B8747909 9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one CAS No. 918830-96-3

9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one

Cat. No.: B8747909
CAS No.: 918830-96-3
M. Wt: 165.23 g/mol
InChI Key: XCENJESSYSKBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-7-methylidenebicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

918830-96-3

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

9-amino-7-methylidenebicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C10H15NO/c1-6-2-7-4-9(12)5-8(3-6)10(7)11/h7-8,10H,1-5,11H2

InChI Key

XCENJESSYSKBTB-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2CC(=O)CC(C1)C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(First step: Rohde, J. J. et al. Discovery and Metabolic Stabilization of Potent and Selective 2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors. J. Med. Chem. 2007, 50, 149-64). A solution of 25 (125 mg, 0.305 mmol) in dioxane (0.80 mL) was treated with 2N NaOH (0.70 mL, 1.37 mmol) and irradiated under microwaves (μw, Biotage) for 15 min at 180° C. The dioxane was removed in vacuo. The residue was dissolved in DCM, washed with water, dried (Na2SO4), filtered and concentrated in vacuo to afford 82.5 mg of crude 9-amino-7-methylene-bicyclo[3.3.1]nonan-3-one as a yellow oil, that was used for the next step without further purification.
[Compound]
Name
2-Amino-N-(adamant-2-yl) Acetamide 11β-Hydroxysteroid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
25
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.